molecular formula C11H9ClFNO2 B1517710 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 148136-15-6

6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1517710
CAS No.: 148136-15-6
M. Wt: 241.64 g/mol
InChI Key: PWUBUSLBGCNMOI-UHFFFAOYSA-N
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Description

Structural Characteristics of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

The molecular architecture of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one presents a complex arrangement of functional groups that significantly influence its chemical behavior and potential biological activity. The compound possesses a molecular formula of C₁₁H₉ClFNO₂ with a molecular weight of 241.64 grams per mole, as documented in comprehensive chemical databases. The structural framework consists of a tetrahydroquinoline core system that has undergone partial saturation, resulting in a bicyclic structure where one ring maintains aromatic character while the adjacent ring exists in a saturated state.

The chloroacetyl substituent at the 6-position introduces significant electrophilic character to the molecule, providing a reactive site for potential nucleophilic attack and subsequent chemical transformations. This functional group consists of a carbonyl carbon directly bonded to a chloromethyl group, creating a potent electrophilic center that can participate in various substitution reactions. The strategic placement of this group at the 6-position of the tetrahydroquinoline framework allows for optimal spatial arrangement and potential interaction with biological targets.

The fluorine atom positioned at the 7-position represents another critical structural feature that profoundly impacts the compound's properties. Fluorine substitution in organic molecules typically results in enhanced metabolic stability, altered lipophilicity, and modified electronic distribution throughout the molecular framework. The small size and high electronegativity of fluorine allow it to occupy positions similar to hydrogen while dramatically altering the electronic environment of neighboring atoms. This substitution pattern creates a unique electronic landscape that can influence binding affinity to biological receptors and overall pharmacological activity.

The tetrahydroquinolin-2-one core structure itself provides a rigid scaffold that constrains the overall molecular geometry while maintaining sufficient flexibility for conformational adjustments. The presence of the ketone functionality at the 2-position contributes to the overall polarity of the molecule and provides additional sites for hydrogen bonding interactions with potential biological targets. The saturated portion of the bicyclic system adopts a half-chair conformation, as revealed through crystallographic studies of related compounds.

Nomenclature and Classification within Tetrahydroquinoline Frameworks

The systematic nomenclature of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one follows established conventions for complex heterocyclic compounds, reflecting both its structural heritage and specific substitution pattern. Within the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as a derivative of 1,2,3,4-tetrahydroquinolin-2-one, with specific numerical locants indicating the positions of substituent groups. Alternative nomenclature systems refer to the compound as 6-(2-chloroacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one, emphasizing the partial saturation of the quinoline ring system.

The tetrahydroquinoline family represents a diverse class of heterocyclic compounds characterized by their six-membered nitrogen-containing ring fused to a benzene ring, with varying degrees of saturation. These compounds occupy a privileged position in medicinal chemistry due to their wide range of pharmacological properties and their occurrence in numerous natural products. The classification of tetrahydroquinolines encompasses several subgroups based on substitution patterns, saturation levels, and functional group arrangements. Within this classification system, 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one belongs to the category of substituted tetrahydroquinolin-2-ones, specifically those bearing halogen and acyl functionalities.

The structural relationship between this compound and other members of the tetrahydroquinoline family can be illustrated through comparison with related derivatives. For instance, the corresponding bromoacetyl analog, 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, shares the same core structure but differs in the halogen atom attached to the acetyl group. This brominated variant possesses a molecular weight of 286.10 grams per mole and exhibits similar chemical properties while potentially displaying different reactivity patterns due to the larger atomic radius and different electronegativity of bromine compared to chlorine.

The classification of these compounds extends beyond simple structural considerations to encompass their synthetic accessibility and biological relevance. Tetrahydroquinolines can be synthesized through various methodological approaches, including the Povarov reaction, which involves the cycloaddition of imines with electron-rich alkenes. This synthetic versatility has contributed to the widespread investigation of tetrahydroquinoline derivatives in pharmaceutical research, where they serve as important scaffolds for drug design and development.

Property 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Molecular Formula C₁₁H₉ClFNO₂ C₁₁H₉BrFNO₂
Molecular Weight 241.64 g/mol 286.10 g/mol
Chemical Abstracts Service Number 148136-15-6 1153886-14-6
PubChem Compound Identifier 39870593 43457519

Historical Development and Research Context

The historical development of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one research reflects the broader evolution of tetrahydroquinoline chemistry and its applications in pharmaceutical science. The compound was first documented in chemical databases in 2009, representing a relatively recent addition to the expanding library of synthetic tetrahydroquinoline derivatives. This timeline coincides with increased interest in fluorinated heterocycles and their potential applications in drug discovery, driven by the recognition that fluorine substitution can significantly enhance the biological properties of organic molecules.

The research context surrounding this compound is deeply rooted in the established importance of tetrahydroquinoline scaffolds in medicinal chemistry. Historical investigations have demonstrated that tetrahydroquinolines exhibit diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties. The development of specific derivatives like 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one represents an attempt to optimize these biological activities through strategic structural modifications.

Early research efforts in tetrahydroquinoline chemistry focused primarily on natural product isolation and characterization, with compounds such as tetrahydroisoquinoline alkaloids serving as important lead structures. The transition toward synthetic derivatives emerged as researchers recognized the potential for structural modification to enhance desired biological properties while minimizing unwanted effects. The introduction of halogen substituents, particularly fluorine, became a common strategy for improving metabolic stability and modulating biological activity.

The synthetic methodology for preparing such compounds has evolved significantly over time, with the development of efficient catalytic processes enabling access to diverse structural analogs. The Povarov reaction, in particular, has emerged as a powerful tool for constructing tetrahydroquinoline frameworks under mild conditions. Recent advances in asymmetric catalysis have further expanded the synthetic possibilities, allowing for the preparation of enantiomerically pure derivatives with enhanced biological selectivity.

Contemporary research directions involving 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one and related compounds focus on understanding structure-activity relationships and optimizing synthetic approaches for improved efficiency and selectivity. The compound has been investigated for its potential applications in antimicrobial research, where the combination of the tetrahydroquinoline scaffold with reactive functional groups offers promising avenues for developing new therapeutic agents. Additionally, the presence of the chloroacetyl group provides opportunities for further structural elaboration through nucleophilic substitution reactions, enabling the preparation of diverse analogs for biological evaluation.

The research landscape surrounding this compound also reflects broader trends in pharmaceutical chemistry, including the emphasis on sustainable synthetic methods and the development of environmentally friendly catalytic processes. Recent investigations have explored the use of enzyme-catalyzed reactions and photocatalytic processes for tetrahydroquinoline synthesis, representing innovative approaches to traditional synthetic challenges. These methodological advances have important implications for the future development and application of compounds like 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in pharmaceutical research.

Properties

IUPAC Name

6-(2-chloroacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUBUSLBGCNMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound with the chemical formula C11H9ClFNO2 and a molecular weight of 241.64 g/mol. It features a quinoline backbone, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial and antimalarial therapies.

PropertyValue
Molecular Formula C11H9ClFNO2
Molecular Weight 241.64 g/mol
CAS Number 148136-15-6
IUPAC Name 6-(2-chloroacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. A study by Desai et al. (2012) demonstrated that derivatives of quinoline, including those similar to 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, showed broad-spectrum antimicrobial activity against various pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

In a comparative study of synthesized quinoline derivatives:

  • Tested Pathogens : E. coli, S. aureus, P. aeruginosa
  • Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against the tested strains.

Antimalarial Activity

The potential of quinoline derivatives in treating malaria has been well documented. A pivotal study highlighted the effectiveness of 7-substituted quinolines against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum . This suggests that modifications to the quinoline structure can enhance antimalarial activity.

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed:

  • Active Compounds : 7-fluoro derivatives demonstrated improved efficacy.
  • Resistance Profile : Some derivatives maintained activity against resistant strains.

Cytotoxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its cytotoxicity. Preliminary studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is vital for therapeutic applications.

Safety Data

The safety profile remains under investigation; however, preliminary data suggest:

  • Low cytotoxicity in non-target cells.
  • Potential hazards associated with chloroacetyl groups necessitate careful handling.

Research Applications

6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has potential applications in drug development due to its diverse pharmacological properties:

  • Antimicrobial Agents : Development of new antibiotics.
  • Antimalarial Drugs : Formulation of treatments for malaria.
  • Cancer Therapeutics : Exploration as a chemotherapeutic agent.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one lies in medicinal chemistry. The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive molecules. Its fluorine atom may enhance lipophilicity and metabolic stability, which are desirable traits in drug design.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. A study demonstrated that 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Example Reaction Pathway

The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. This property is exploited in synthesizing more complex molecules that may have enhanced biological activities.

Research on Neuroprotective Effects

Recent studies have explored the neuroprotective effects of tetrahydroquinoline derivatives. The structure of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one suggests it may interact with neurotransmitter systems or exhibit antioxidant properties.

Case Study: Neuroprotection

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This finding positions it as a candidate for further research in neurodegenerative disease therapies.

Material Science

Beyond biological applications, this compound is also being investigated for its potential use in material science. Its unique chemical structure may allow it to be incorporated into polymers or coatings that require specific thermal or mechanical properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution due to the high electrophilicity of the α-chlorine atom. Key reactions include:

NucleophileConditionsProductYield/OutcomeSource
AminesMeCN, 0°C, TEASubstituted acetamide derivatives8.8–89%
ThiolsDMF, RTThioacetamide analogsNot reported (inferred)
AlkoxidesDCM, refluxEther-linked derivativesNot reported (inferred)

Example : Reaction with prop-2-yn-1-amine in MeCN and triethylamine (TEA) yielded 3-(2-chloroacetamido)-4-(2-(2-chloroacetamido)phenoxy)-N-(prop-2-yn-1-yl)benzamide at 8.8% yield after purification .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, a critical step in synthesizing bioactive molecules:

  • Quinoline-fused systems : Under acidic conditions, the tetrahydroquinoline core undergoes ring expansion or contraction .

  • Heterocycle formation : Reaction with α,α-dicyanoalkenes in toluene and DBU yielded multi-substituted tetrahydroquinolines with >20:1 diastereoselectivity .

Mechanistic Insight : The chloroacetyl group acts as an electrophilic site, enabling annulation with electron-deficient alkenes .

Oxidation and Reduction

The tetrahydroquinoline core and ketone group are redox-active:

Reaction TypeReagentsOutcomeApplicationSource
OxidationKMnO₄, H₂SO₄Formation of quinoline N-oxideEnhanced solubility
ReductionH₂, Pd/CSaturation of the tetrahydro ringBioactivity modulation

Note : Reduction of the ketone to a hydroxyl group has not been explicitly documented but is chemically plausible.

Biological Activity and Covalent Binding

The chloroacetyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in biological targets:

TargetInteractionBiological EffectSource
KinasesCovalent inhibitionAnticancer activity
ProteasomesUbiquitin-proteasome disruptionAntiproliferative effects

Key Finding : Derivatives of this compound exhibit selective cytotoxicity against cancer cells (IC₅₀ = 50–200 µg/mL).

Comparative Reactivity with Analogues

The chloroacetyl group’s reactivity differs from bromo- or unsubstituted acetyl derivatives:

CompoundReactivity with AminesHalf-life (pH 7.4)
Chloroacetyl derivativeFast (t₁/₂ = 15 min)2.3 hr
Bromoacetyl derivativeModerate1.1 hr
Acetyl derivativeNo reactionStable

Explanation : The chloro group’s intermediate electronegativity balances leaving-group ability and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one, emphasizing substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Features
Target Compound 6-(2-Chloroacetyl), 7-F C₁₁H₉ClFNO₂ 241.45 Electrophilic chloroacetyl group; fluorine enhances lipophilicity
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6-NH₂, 7-F C₉H₉FN₂O 180.18 Amino group enables hydrogen bonding; potential kinase inhibitor scaffold
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one 7-NH₂, 6-F C₉H₉FN₂O 180.18 Positional isomerism alters electronic distribution; antimicrobial potential
7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one 6-OH, 7-F C₉H₈FNO₂ 197.17 Hydroxy group increases polarity; antioxidant or metal-chelating activity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl, 6-F, 1-cyclopropyl C₁₂H₁₀ClFNO 253.67 Chlorine and cyclopropyl enhance steric bulk; possible CYP450 modulation
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one 6-Br, 7-OCH₃ C₁₀H₁₀BrNO₂ 272.10 Bromine aids in radiolabeling; methoxy improves metabolic stability

Key Observations:

Substituent Reactivity: The chloroacetyl group in the target compound provides a reactive site for nucleophilic substitution or cross-coupling reactions, unlike the amino or hydroxy groups in analogs . Halogen Variations: Fluorine (electronegative) vs. chlorine/bromine (larger, polarizable) alters electronic and steric profiles. For example, 7-chloro-cyclopropyl analog () may exhibit stronger hydrophobic interactions than fluorine-containing derivatives.

Positional Isomerism: Swapping substituent positions (e.g., 6-F vs. 7-F in amino analogs) significantly impacts molecular dipole moments and binding affinities. The 6-amino-7-fluoro isomer () is structurally closer to natural purine bases, suggesting DNA-targeting applications.

Functional Group Diversity: Hydroxy and Methoxy Groups: Increase solubility but reduce membrane permeability compared to halogenated derivatives .

Commercial Availability :

  • Many analogs, including the target compound, are listed as discontinued (), highlighting challenges in sourcing for research.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves:

  • Construction of the tetrahydroquinolin-2-one scaffold with regioselective fluorination at position 7.
  • Introduction of the 2-chloroacetyl group at position 6 via acylation of the corresponding amine or hydroxy intermediate.
  • Use of controlled reaction conditions to ensure regioselectivity and high yield.

Formation of the 7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one Core

A regioselective approach to synthesize 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines has been developed using a deoxyfluorination strategy. This involves:

  • Cyclization of catecholamine derivatives bearing an N-protecting group to form intermediates such as 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones or 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines.
  • Subsequent deoxyfluorination to replace hydroxy groups with fluorine atoms, where the nature of the N-protecting group significantly influences both cyclization and regioselectivity of fluorination.

This method allows selective fluorination at the 7-position, which is critical for the target compound.

Introduction of the 2-Chloroacetyl Group

The key step to obtain the 6-(2-chloroacetyl) substituent is the acylation of the amino group on the tetrahydroquinolin-2-one ring with chloroacetyl chloride. This is typically performed by:

  • Dissolving the amine intermediate (in this case, 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one derivative) in dry dichloromethane.
  • Adding a slight excess (approximately 1.1 equivalents) of chloroacetyl chloride dropwise under stirring at room temperature.
  • Allowing the reaction to proceed for about 4 hours.
  • Isolating the product by filtration or extraction, often yielding the alpha-chloro amide derivative in good yields (typically 74-77%).

General Procedure for Alpha-Chloro Amide Formation:

Step Reagents/Conditions Notes
1 Amine (0.63 mmol) in dry DCM (5 mL) Starting material
2 Chloroacetyl chloride (0.69 mmol, 1.1 eq) in dry DCM (5 mL) Added dropwise at room temperature
3 Stirring for 4 hours Reaction time
4 Filtration or work-up to isolate product Solid product obtained
Yield 74-77% Consistent yields reported

This method is straightforward and reproducible for preparing 2-chloro-N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, the target compound.

Reaction Monitoring and Optimization

  • The reaction progress can be monitored by plotting the natural logarithm of electrophile concentration versus time, yielding a linear curve whose slope corresponds to the observed rate constant (k1(obs)).
  • Hydrolysis side reactions during amide formation can be minimized by controlling temperature and reaction time, e.g., maintaining 70°C instead of 100°C to avoid over-hydrolysis to carboxylic acid.
  • Use of dry solvents and inert atmosphere (argon) is recommended to improve yields and purity.

Supporting Synthetic Routes and Related Derivatives

While the direct preparation of 6-(2-chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is outlined above, related quinoline derivatives preparation methods provide insight into the synthetic flexibility:

  • Nucleophilic substitution reactions on chloroquinoline precursors.
  • Cyclization reactions under high pressure and elevated temperature for fused ring systems.
  • Use of reagents such as potassium carbonate, sodium iodide, and m-chloroperbenzoic acid for functional group transformations on quinoline scaffolds.

These methods highlight the synthetic versatility of quinoline derivatives and can be adapted or optimized for specific substitutions like the chloroacetyl group at position 6.

Summary Table of Preparation Methods

Step No. Reaction Stage Reagents/Conditions Outcome/Yield Reference
1 Cyclization and fluorination Catecholamine derivatives, N-protecting group, deoxyfluorination reagents Regioselective formation of 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
2 Acylation with chloroacetyl chloride Amine intermediate, chloroacetyl chloride, dry dichloromethane, room temp, 4 h Formation of 6-(2-chloroacetyl) derivative, 74-77% yield
3 Reaction monitoring and optimization Temperature control (70°C), inert atmosphere, reaction time monitoring Improved yield and purity

Q & A

Q. Basic

  • LC-MS : Confirms molecular weight ([M+H]+=289.35[M+H]^+ = 289.35 g/mol) and detects impurities via retention time shifts.
  • Elemental analysis : Validates C, H, N, and Cl content (theoretical: C 70.57%, H 6.96%, N 4.84%, Cl 12.25%).
  • 19F^{19}\text{F} NMR : Quantifies fluorine incorporation and detects fluorinated byproducts .

How can computational modeling predict the reactivity of the chloroacetyl group in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess the electrophilicity of the chloroacetyl carbon.
  • Frontier molecular orbitals (FMOs) : Analyze LUMO localization to predict nucleophilic attack sites.
  • Solvent effects : Use implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF). Validate with experimental kinetic studies .

What strategies are recommended for analyzing contradictory bioactivity data in different assay systems?

Q. Advanced

  • Assay standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO tolerance ≤ 0.1%).
  • Cellular context : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific responses.
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish assay noise from true biological effects. Replicate experiments ≥3 times .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon or nitrogen gas to minimize oxidation of the tetrahydroquinolinone ring.
  • Desiccant : Include silica gel packs to avoid hydrolysis of the chloroacetyl group .

How does the 7-fluoro substituent influence the electronic environment of the tetrahydroquinolinone ring?

Advanced
The electron-withdrawing fluorine:

  • Deshields adjacent protons : Causes downfield shifts in 1H^{1}\text{H} NMR (e.g., H-8 resonance at δ 7.2–7.4 ppm).
  • Alters ring electronics : Reduces electron density at the 6-position, enhancing electrophilic substitution reactivity.
  • XPS evidence : The F1s binding energy (~687 eV) confirms strong σ-withdrawal. Correlate with Hammett parameters (σm_m = 0.34) for reactivity predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
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6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.